

# Original Approved Indications and Key Trial Data

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## Compound Focus: Umbralisib

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Prior to its market withdrawal, **umbralisib** was indicated for specific patient populations with relapsed or refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL). The table below summarizes the original FDA-approved indications and key efficacy data from the supporting clinical trials [1].

Disease	Line of Therapy	Prior Therapies Required	Trial Outcome (Overall Response Rate)
Marginal Zone Lymphoma (MZL)	Relapsed/Refractory	At least one prior anti-CD20-based regimen [2]	52% (CR: 19%) in the UNITY-NHL trial MZL cohort [2]
Follicular Lymphoma (FL)	Relapsed/Refractory	At least three prior systemic therapies [1]	Achieved primary endpoint (ORR 40-50%) in the UNITY-NHL trial FL cohort [2]

## Critical Safety Findings and Market Withdrawal

The context for patient selection was drastically changed by emergent safety data. In February 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a **possible increased risk of death** associated with **umbralisib** [3] [4]. This concern arose from an analysis of the **UNITY-CLL trial**, a

Phase 3 study investigating **umbralisib** plus ublituximab in Chronic Lymphocytic Leukemia (CLL)—a condition for which the drug was not approved, but biologically related to its indications.

The trial data showed that patients receiving the **umbralisib** combination had a possible increased risk of death and experienced more serious adverse events compared to the control arm receiving standard therapy [3]. While the trial was in CLL, the FDA determined these findings had implications for its approved uses in MZL and FL. Consequently, **umbralisib** was **withdrawn from the U.S. market on June 1, 2022** [1].

## Integrated Safety Profile from Clinical Trials

An integrated safety analysis of four clinical trials involving 371 patients with relapsed/refractory lymphoid malignancies detailed the following key adverse events (AEs) with **umbralisib** 800 mg once daily [5]:

Safety Category	Most Common Adverse Events (All Grades)	Grade ≥3 Adverse Events	Adverse Events of Special Interest
<b>Overall Profile</b>	Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [5]	Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase (5.7%) [5]	Pneumonia (7.8%), Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [5]
<b>Hematologic Toxicities</b>	—	—	Umbralisib can lower white blood cell and platelet counts, increasing infection and bleeding risk [1].
<b>Other Serious Risks</b>	—	Severe diarrhea or non-infectious colitis; Serious liver problems; Serious skin reactions [1]	—

## Emerging Predictive Biomarkers for Patient Selection

Current research focuses on identifying biomarkers to predict which patients are most likely to respond to PI3K $\delta$  inhibition, which is critical for optimizing the therapeutic window for this drug class.

A 2025 study used machine learning to analyze baseline protein levels in CLL patients from **umbralisib** clinical trials. The research identified that **differential baseline (phospho)protein profiles** could distinguish between responders and non-responders [6].

- **In Responders:** **Umbralisib** monotherapy led to significant changes in (phospho)protein signaling, including a reduction in pAKT (pS473), and an increase in the proportion of cytotoxic Natural Killer (NK) cells, suggesting an role in the antitumor response [6].
- **Predictive Model:** A machine learning model using baseline levels of 30 (phospho)proteins achieved significant accuracy in predicting patient response to **umbralisib** in cross-validation. This model also maintained predictive power in a separate cohort of patients receiving **umbralisib** in combination with the BTK inhibitor acalabrutinib [6].
- **Alternative for Non-responders:** The same baseline drug sensitivity profiling suggested that non-responders to **umbralisib** monotherapy may be effectively treated with a combination of **PI3K and Bcl-2 inhibitors** [6].

## Experimental Protocol: Predictive Biomarker Analysis

For research purposes, the following protocol outlines the methodology for identifying protein profiles predictive of **umbralisib** response, as described in the 2025 clinical trial [6].

### 1. Patient Enrollment and Sample Collection

- **Cohorts:** Enroll patients from **umbralisib** clinical trials, including monotherapy and combination therapy arms (e.g., with acalabrutinib or ublituximab).
- **Baseline Samples:** Collect peripheral blood or tumor tissue samples prior to treatment initiation.
- **Cell Isolation:** Isolate primary CLL or lymphoma cells using Ficoll density gradient centrifugation for functional assays.

### 2. Functional Phenotyping and Signaling Analysis

- **Phosphoprotein Profiling:**
  - Perform mass cytometry (CyTOF) or phospho-flow cytometry on baseline and on-treatment samples.
  - Quantify levels of key signaling proteins (approx. 30 targets), including AKT (pS473), to map PI3K pathway activity.
- **Immunophenotyping:**
  - Use flow cytometry to characterize immune cell subsets, particularly cytotoxic NK cells (CD56dim/CD16+), in the tumor microenvironment.
- **Ex Vivo Drug Sensitivity:**

- Conduct high-throughput drug screening on primary cells using a library of targeted agents.
- Assess cell viability to identify synergistic combinations, such as PI3K $\delta$  + Bcl-2 inhibitors.

### 3. Predictive Modeling and Validation

- **Feature Selection:** Use baseline levels of the 30 (phospho)proteins as input features.
- **Model Training:** Employ a machine learning algorithm (e.g., random forest, regularized logistic regression) to build a classifier predicting response (responder vs. non-responder).
- **Validation:**
  - Perform k-fold cross-validation within the discovery cohort.
  - Test the model's predictive power in an independent validation cohort.

## Conclusion for Researchers

The case of **umbralisib** underscores the critical nature of ongoing safety monitoring and post-market surveillance in oncology drug development. For researchers, it highlights several key points:

- **Safety Re-evaluation:** Even drugs with a seemingly differentiated safety profile in early-phase trials can reveal significant risks in larger, randomized Phase 3 settings.
- **Biomarker-Driven Selection:** The future of targeted therapies, particularly in classes with known toxicity concerns, is heavily dependent on the development of robust predictive biomarkers. The machine learning approach for **umbralisib** represents a modern pathway for precise patient selection.
- **Alternative Strategies:** For patient populations identified as non-responders to PI3K $\delta$  inhibition, rational combination therapies based on functional phenotyping may offer more effective and safer treatment options.

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